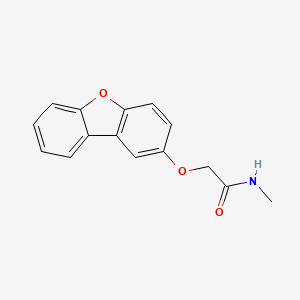![molecular formula C12H18O2S B7635933 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol](/img/structure/B7635933.png)
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol, also known as ESE-15, is a synthetic compound that has been studied for its potential anti-cancer properties. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been found to inhibit the activity of several enzymes, including AKT and ERK, which are involved in cell signaling and proliferation. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has also been found to induce the expression of several genes that are involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been found to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol can induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has also been found to reduce the expression of several proteins that are involved in cancer cell growth and survival, including cyclin D1 and Bcl-2.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol in lab experiments is its specificity for cancer cells. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been found to be selective for cancer cells, with little to no effect on normal cells. This makes it a promising candidate for further research and potential clinical use. However, one limitation of using 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol in lab experiments is its solubility. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol is not very soluble in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol. One area of focus is the development of more effective delivery methods for 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol, such as nanoparticles or liposomes. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol. Additionally, further studies are needed to determine the optimal dosing and administration of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol for maximum efficacy. Overall, 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol shows great promise as a potential anti-cancer agent, and further research is needed to fully understand its potential.
合成法
The synthesis of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol involves several steps, including the reaction of 2-bromoethanol with 4-hydroxyphenylacetic acid to form a bromoether intermediate. This intermediate is then reacted with 2-ethylthioethanol to produce 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol. The synthesis of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been optimized to produce high yields and purity, making it suitable for research purposes.
科学的研究の応用
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been studied extensively for its potential anti-cancer properties. In vitro studies have shown that 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also shown that 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol can inhibit tumor growth and metastasis in animal models. 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been found to be effective against a variety of cancer types, including breast, prostate, and lung cancer.
特性
IUPAC Name |
1-[3-(2-ethylsulfanylethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-3-15-8-7-14-12-6-4-5-11(9-12)10(2)13/h4-6,9-10,13H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDURUSCBDFSOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC1=CC=CC(=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)
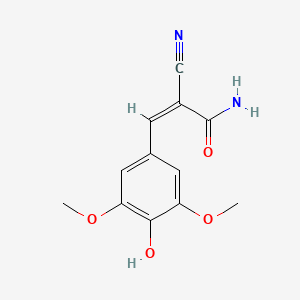
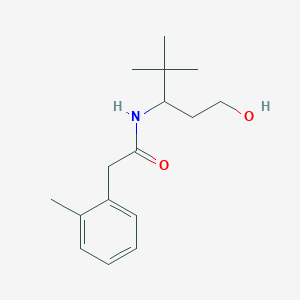
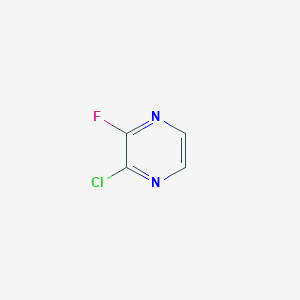
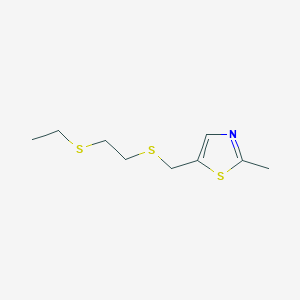
![3-(3-fluorophenyl)-3-hydroxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B7635913.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7635930.png)
![2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7635931.png)
![1-(1,3-Dioxolan-2-ylmethyl)-2-[(3-fluorophenyl)methyl]pyrrolidine](/img/structure/B7635932.png)
![N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide](/img/structure/B7635936.png)
